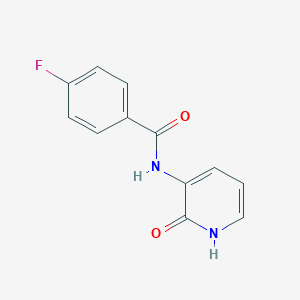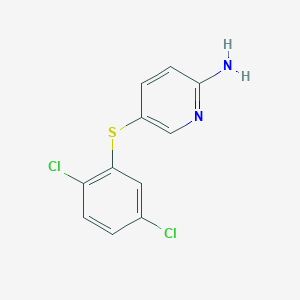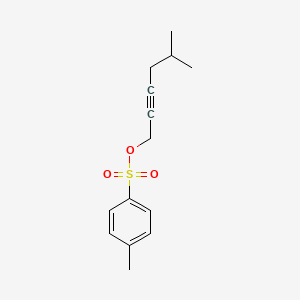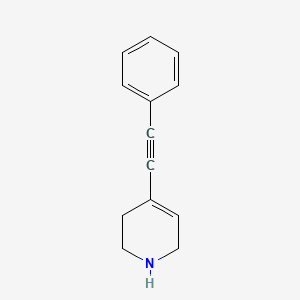
3-(2,6-dihydroxyphenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dihydroxyphenyl)propanoic acid is a phenolic compound characterized by the presence of two hydroxyl groups attached to the benzene ring and a three-carbon side chain ending in a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dihydroxyphenyl)propanoic acid typically involves the hydroxylation of phenylpropanoic acid derivatives. One common method is the catalytic hydroxylation of 3-phenylpropanoic acid using a suitable catalyst under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen, often with the aid of metal catalysts like iron or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or fungi capable of hydroxylating phenylpropanoic acid derivatives can be employed to produce the desired compound in large quantities. This method is advantageous due to its eco-friendly nature and potential for high yield.
化学反応の分析
Types of Reactions
3-(2,6-Dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Esterified or alkylated derivatives.
科学的研究の応用
3-(2,6-Dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3-(2,6-dihydroxyphenyl)propanoic acid involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.
類似化合物との比較
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanoic acid: Similar structure but with hydroxyl groups at different positions.
3-(3,4-Dihydroxyphenyl)propanoic acid:
3-(4-Hydroxyphenyl)propanoic acid:
Uniqueness
3-(2,6-Dihydroxyphenyl)propanoic acid is unique due to the specific positioning of its hydroxyl groups, which may confer distinct antioxidant properties and reactivity compared to its analogs
特性
CAS番号 |
98114-50-2 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC名 |
3-(2,6-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3,10-11H,4-5H2,(H,12,13) |
InChIキー |
VMKIFJTZFHMPTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


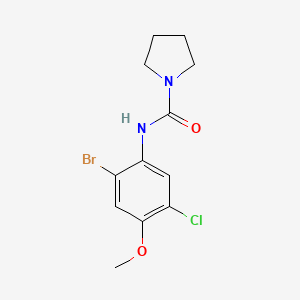
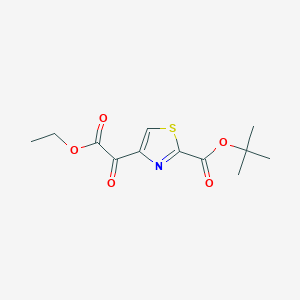
![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
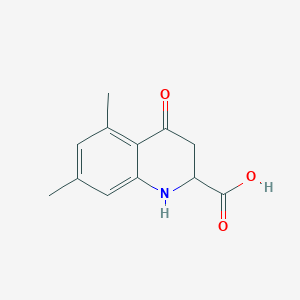
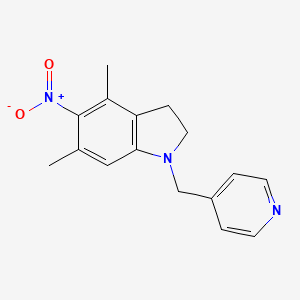
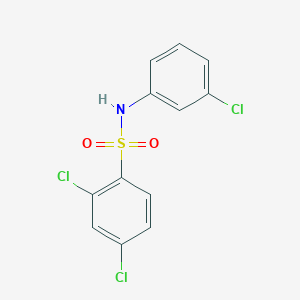
![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)
![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
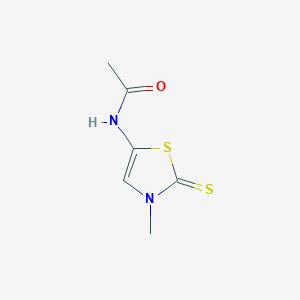
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
